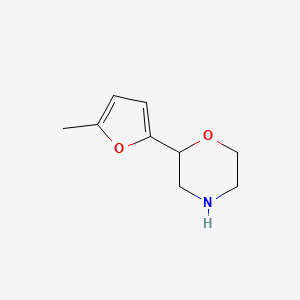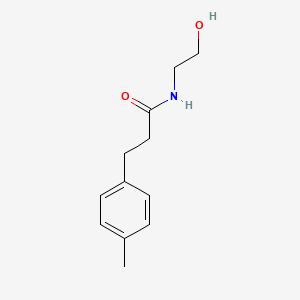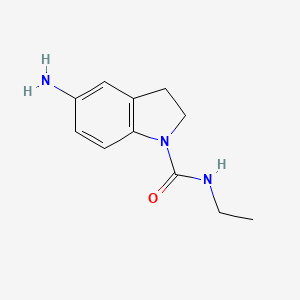
2-(氯甲基)-4-(三氟甲基)-1,3-噻唑
描述
2-(Chloromethyl)-4-(trifluoromethyl)-1,3-thiazole is a useful research compound. Its molecular formula is C5H3ClF3NS and its molecular weight is 201.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Chloromethyl)-4-(trifluoromethyl)-1,3-thiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Chloromethyl)-4-(trifluoromethyl)-1,3-thiazole including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
医药研发
三氟甲基是许多药物中常见的结构单元,因为它能够增强生物利用度和代谢稳定性 。“2-(氯甲基)-4-(三氟甲基)-1,3-噻唑”可用于合成各种药物,特别是针对中枢神经系统疾病和癌症的药物,因为噻唑环在治疗剂中很常见。
农药制剂
含有三氟甲基的化合物,例如我们的目标化合物,是现代农药设计中的重要组成部分 。它们可以提供对环境因素降解的抵抗力,从而延长除草剂和杀虫剂的功效。
材料科学
在材料科学中,三氟甲基的引入可以导致具有独特性能的材料的开发,例如提高的热稳定性和化学耐受性 。“2-(氯甲基)-4-(三氟甲基)-1,3-噻唑”可以作为用于高性能涂料或电子器件的材料的前体。
催化
所讨论的化合物可以作为三氟甲基化反应的催化剂或催化剂前体,这些反应在有机氟化合物的合成中至关重要 。这些反应对于将三氟甲基引入目标分子至关重要,这是药物和农药制造中的常见要求。
氧化还原反应研究
已知含三氟甲基的化合物具有独特的氧化还原电位,这使得它们成为电化学研究的有趣对象 。“2-(氯甲基)-4-(三氟甲基)-1,3-噻唑”可用于探索新的氧化还原反应,这可能导致能量存储和转换的创新应用。
有机化学中的机理研究
该化合物可用于机理研究,以了解三氟甲基在化学反应中的行为 。这对于开发新的合成方法以及预测复杂有机合成中的反应结果至关重要。
作用机制
, for example, play an increasingly important role in pharmaceuticals, agrochemicals, and materials . The trifluoromethylation of carbon-centered radical intermediates is a key process . An oxidation/reduction process of trifluoromethyl-containing compounds is thought to be involved in many recently tested catalytic trifluoromethylation reactions .
In terms of pharmacokinetics , the properties of trifluoromethyl ketones, a related group of compounds, make them valuable synthetic targets and synthons in the construction of fluorinated pharmacons .
As for the environmental factors , they can significantly influence the action, efficacy, and stability of many compounds. For instance, established associations of air pollution, residential noise, and area-level socioeconomic deprivation have been found to increase the risk of type 2 diabetes . Conversely, neighborhood walkability and green space are associated with a reduced risk of type 2 diabetes .
生化分析
Biochemical Properties
2-(Chloromethyl)-4-(trifluoromethyl)-1,3-thiazole plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, including those involved in oxidative stress responses and metabolic pathways. For instance, it has been observed to inhibit certain cytochrome P450 enzymes, which are crucial for the metabolism of xenobiotics and endogenous compounds. The interaction with these enzymes often involves the formation of covalent bonds, leading to enzyme inhibition and altered metabolic activity .
Cellular Effects
The effects of 2-(Chloromethyl)-4-(trifluoromethyl)-1,3-thiazole on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation. Additionally, 2-(Chloromethyl)-4-(trifluoromethyl)-1,3-thiazole can alter the expression of genes involved in oxidative stress responses, leading to changes in cellular redox states and metabolic flux .
Molecular Mechanism
At the molecular level, 2-(Chloromethyl)-4-(trifluoromethyl)-1,3-thiazole exerts its effects through several mechanisms. One key mechanism involves the binding to and inhibition of specific enzymes, such as cytochrome P450s. This binding often results in the formation of a covalent adduct, leading to enzyme inactivation. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular responses to environmental stimuli .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Chloromethyl)-4-(trifluoromethyl)-1,3-thiazole have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-(Chloromethyl)-4-(trifluoromethyl)-1,3-thiazole is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its biochemical activity. Long-term exposure to this compound has been associated with sustained alterations in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of 2-(Chloromethyl)-4-(trifluoromethyl)-1,3-thiazole vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily modulate enzyme activity and gene expression. At higher doses, it can induce toxic effects, including oxidative stress, cellular damage, and adverse physiological responses. Threshold effects have been observed, where a specific dosage range leads to significant biochemical and physiological changes, highlighting the importance of dosage optimization in experimental settings .
Metabolic Pathways
2-(Chloromethyl)-4-(trifluoromethyl)-1,3-thiazole is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is metabolized primarily through oxidative pathways mediated by cytochrome P450 enzymes. The compound’s metabolism can lead to the formation of reactive intermediates, which may further interact with cellular macromolecules, affecting metabolic flux and metabolite levels. These interactions underscore the compound’s potential impact on cellular metabolism and its utility in studying metabolic processes .
Transport and Distribution
The transport and distribution of 2-(Chloromethyl)-4-(trifluoromethyl)-1,3-thiazole within cells and tissues are influenced by its chemical properties. The compound can interact with transporters and binding proteins, facilitating its uptake and distribution across cellular compartments. Its localization within specific tissues and cells can affect its biochemical activity and overall efficacy. Studies have shown that the compound tends to accumulate in tissues with high metabolic activity, such as the liver, where it can exert its effects on metabolic pathways .
Subcellular Localization
The subcellular localization of 2-(Chloromethyl)-4-(trifluoromethyl)-1,3-thiazole is crucial for its activity and function. The compound is known to localize within specific cellular compartments, including the endoplasmic reticulum and mitochondria. This localization is often mediated by targeting signals and post-translational modifications that direct the compound to these organelles. The presence of 2-(Chloromethyl)-4-(trifluoromethyl)-1,3-thiazole in these compartments can influence its interactions with enzymes and other biomolecules, thereby modulating cellular processes .
属性
IUPAC Name |
2-(chloromethyl)-4-(trifluoromethyl)-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClF3NS/c6-1-4-10-3(2-11-4)5(7,8)9/h2H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTRDOORESQIZAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)CCl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClF3NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1060815-98-6 | |
| Record name | 2-(chloromethyl)-4-(trifluoromethyl)-1,3-thiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


amine](/img/structure/B1454020.png)

![[2-(2-Methylphenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1454026.png)


![2-[(6-Chloropyridin-3-yl)formamido]acetic acid](/img/structure/B1454030.png)


![[2-(Difluoromethoxy)naphthalen-1-yl]methanol](/img/structure/B1454033.png)

![2-chloro-N-[1-(2,5-dimethoxyphenyl)ethyl]propanamide](/img/structure/B1454035.png)


amine](/img/structure/B1454039.png)
